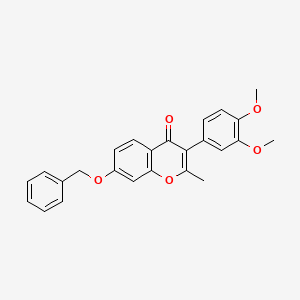

7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

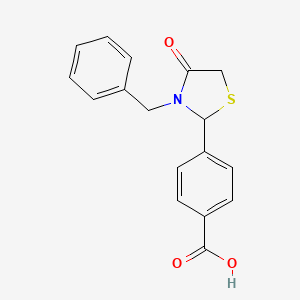

7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one is a chemical compound . There are several methods of synthesizing this compound. One of the commonly used methods is the Claisen-Schmidt condensation reaction.

Synthesis Analysis

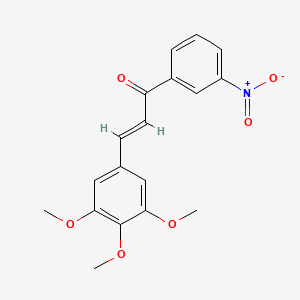

In the Claisen-Schmidt condensation reaction, benzaldehyde and 3,4-dimethoxyacetophenone are reacted in the presence of a base such as sodium hydroxide to form the intermediate chalcone. Other methods of synthesis include the catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis

The molecular formula of 7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one is C31H26O6 . The average mass is 494.534 Da and the monoisotopic mass is 494.172943 Da .Chemical Reactions Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis. In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . Herein we report catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .Applications De Recherche Scientifique

Structural Analysis and Crystallography

One study detailed the crystal structure of a related flavone, highlighting the planarity and intramolecular hydrogen bonding within the molecule. This type of structural analysis is crucial for understanding the chemical and physical properties of chromen-4-one derivatives, which can inform their potential applications in material science and molecular engineering (Watson et al., 1991).

Antimicrobial Activity

Research into novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives, which share structural similarities with the specified compound, has demonstrated significant antimicrobial activity. These findings suggest potential applications in developing new antimicrobial agents (Mandala et al., 2013).

Antioxidant Properties

Another study synthesized a metabolite of Sphaerophysa salsula, 4-[2-(3,5-Dimethoxyphenyl)ethenyl]-1,2-benzenediol, demonstrating potent antioxidative activity. This indicates that structurally similar compounds, including chromen-4-one derivatives, could serve as effective antioxidants in pharmaceuticals or food preservation (Venkateswarlu et al., 2003).

Photochemical Properties

The photochromism of chromene crystals, including various chromen-4-one derivatives, has been explored, revealing a new property of these compounds. Such photochemical reactivity could be harnessed in the development of photoresponsive materials for applications in information storage or photopharmacology (Hobley et al., 2000).

Synthesis and Chemical Reactions

The synthesis and characterization of chromen-4-one derivatives are of significant interest for their potential applications in organic synthesis, medicinal chemistry, and material science. Studies have developed methodologies for synthesizing various chromen-4-one derivatives, which could inform future research on the synthesis and application of 7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one (Dao et al., 2018).

Propriétés

IUPAC Name |

3-(3,4-dimethoxyphenyl)-2-methyl-7-phenylmethoxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O5/c1-16-24(18-9-12-21(27-2)23(13-18)28-3)25(26)20-11-10-19(14-22(20)30-16)29-15-17-7-5-4-6-8-17/h4-14H,15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJLBUBNANNQPLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3,5-dichloro-2-(difluoromethoxy)phenyl]methyl}but-2-ynamide](/img/structure/B2391120.png)

![2-Chloro-1-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2391125.png)

![8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl diethylcarbamate](/img/structure/B2391134.png)

![2-methyl-N-[2-(7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]propanamide](/img/structure/B2391138.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2391139.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-hydroxypiperidin-1-yl)methanone](/img/structure/B2391142.png)

![3-(4-Bromophenyl)-1-(3,4-dimethoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2391143.png)